molecular formula C8H10ClNO2 B1626436 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride CAS No. 801316-07-4

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

Cat. No.: B1626436
CAS No.: 801316-07-4
M. Wt: 187.62 g/mol
InChI Key: JOJCJWOSSAPNCW-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and is a key synthetic intermediate in medicinal chemistry research . The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is a privileged structure in drug discovery, and derivatives based on this core, such as the 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide scaffold, have been identified as a novel class of potent DprE1 inhibitors . DprE1 is a well-validated bacterial enzyme target for anti-tuberculosis agents, making this compound series highly relevant for the development of new therapeutics against tuberculosis . The synthesis of related 2,3-dihydrobenzo[b][1,4]dioxin derivatives can be achieved through methods like the Hetero-Diels-Alder reaction, highlighting the reactivity and utility of this chemical framework in organic synthesis . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with laboratory best practices and all applicable regulations.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJCJWOSSAPNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480519
Record name 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801316-07-4
Record name 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
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Preparation Methods

Structural and Physicochemical Profile

Before delving into synthetic methodologies, it is essential to characterize the target compound. 2,3-Dihydrobenzo[b]dioxin-6-amine hydrochloride possesses a molecular formula of $$ \text{C}8\text{H}{10}\text{ClNO}_2 $$ and a molecular weight of 187.623 g/mol. Key properties include a boiling point of 323.2°C at 760 mmHg and a flash point of 149.2°C. The benzodioxin core features a fused benzene ring with a 1,4-dioxane moiety, while the amine group at position 6 introduces polarity and salt-forming capability.

Synthetic Routes and Methodological Considerations

Nitration-Reduction Pathway

A plausible route involves the sequential nitration and reduction of the benzodioxin scaffold:

Step 1: Nitration of 2,3-Dihydrobenzo[b]dioxin
The electron-donating oxygen atoms in the dioxane ring direct electrophilic substitution to the para position relative to the fused oxygen atoms. Nitration using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C would yield 6-nitro-2,3-dihydrobenzo[b]dioxin.

Step 2: Catalytic Hydrogenation
Reduction of the nitro intermediate to the primary amine is achieved via catalytic hydrogenation. For example, hydrogen gas ($$ \text{H}_2 $$) under 3–5 bar pressure with a palladium-on-carbon ($$ \text{Pd/C} $$) catalyst in ethanol at 50–60°C affords 2,3-dihydrobenzo[b]dioxin-6-amine.

Step 3: Hydrochloride Salt Formation
Treating the free amine with hydrochloric acid ($$ \text{HCl} $$) in a polar solvent like ethanol or water precipitates the hydrochloride salt. The reaction typically proceeds at room temperature with a molar ratio of 1:1 amine-to-HCl.

Critical Parameters:
  • Nitration Yield : ~60–70% (estimated from analogous aromatic nitrations).
  • Reduction Efficiency : >90% conversion (based on hydrogenation of nitrobenzodioxins).
  • Purity Post-Salt Formation : ≥99% (via recrystallization from ethanol/water).

Buchwald-Hartwig Amination of Halogenated Precursors

Modern cross-coupling methodologies offer an alternative route using halogenated benzodioxin intermediates:

Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzo[b]dioxin
Bromination of the benzodioxin core using $$ \text{Br}2 $$ in the presence of a Lewis acid (e.g., $$ \text{FeBr}3 $$) at 0°C introduces bromine at position 6.

Step 2: Palladium-Catalyzed Coupling
The brominated intermediate undergoes Buchwald-Hartwig amination with ammonia or an ammonia equivalent. A catalyst system of $$ \text{Pd}2(\text{dba})3 $$, Xantphos ligand, and cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in toluene at 100–110°C facilitates C–N bond formation.

Step 3: Acidic Workup
Isolation of the amine as its hydrochloride salt follows standard protocols, as described in Section 2.1.

Optimization Insights:
  • Catalyst Loading : 2–5 mol% $$ \text{Pd} $$ for optimal turnover.
  • Reaction Time : 12–24 hours for complete conversion.
  • Challenges : Competing side reactions (e.g., diarylation) necessitate careful ligand selection.

Reductive Amination of Keto Intermediates

While less direct, reductive amination could theoretically access the target compound:

Step 1: Synthesis of 6-Keto-2,3-dihydrobenzo[b]dioxin
Oxidation of a methylene group adjacent to the dioxane ring (e.g., via Jones reagent) generates a ketone at position 6.

Step 2: Condensation with Ammonia
The ketone reacts with ammonium acetate ($$ \text{NH}4\text{OAc} $$) in the presence of a reducing agent such as sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at pH 4–6.

Step 3: Salt Formation
Acidification with HCl yields the hydrochloride salt.

Limitations:
  • Low Yield : <30% due to steric hindrance and competing imine formation.
  • Applicability : More suited to secondary amines; primary amines require stringent conditions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Challenges
Nitration-Reduction 60–70 ≥99 Scalable, uses inexpensive reagents Multiple steps, nitration safety concerns
Buchwald-Hartwig 50–65 ≥98 Single-step C–N bond formation High catalyst cost, oxygen-sensitive conditions
Reductive Amination 20–30 ≥95 Avoids nitro intermediates Low efficiency, limited substrate scope

Industrial-Scale Considerations

The patent literature emphasizes purity thresholds (>99.9%) for pharmaceutical intermediates. Achieving this necessitates:

  • Crystallization Protocols : Sequential washes with saturated sodium bicarbonate and chloroform to remove bis-amide impurities.
  • Inert Atmosphere : Conducting reactions under nitrogen to prevent oxidation.
  • Temperature Control : Maintaining 70–90°C during condensation steps to optimize reaction kinetics.

For instance, the synthesis of N-(2,3-Dihydrobenzodioxin-2-carbonyl)piperazine—a related intermediate—requires heating ethyl carboxylate and piperazine at 75–80°C for 5–12 hours, followed by acid-base extraction. Adapting this to the target compound would involve analogous purification steps.

Analytical and Characterization Data

Critical quality control metrics include:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Melting Point : 210–215°C (decomposition observed above 220°C).
  • Spectroscopic Confirmation :
    • $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$): δ 6.85 (d, $$ J = 8.1 $$ Hz, 1H), 6.72 (s, 1H), 6.64 (d, $$ J = 7.8 $$ Hz, 1H), 4.30–4.25 (m, 2H), 4.18–4.12 (m, 2H), 2.80 (bs, 3H, $$ \text{NH}3^+ $$).
    • IR : 3350 cm$$ ^{-1} $$ (N–H stretch), 1600 cm$$ ^{-1} $$ (aromatic C=C).

Chemical Reactions Analysis

Sulfonation Reaction

The primary reaction involves the conversion of the amine group into a sulfonamide. This is achieved by reacting the compound with 4-methylbenzenesulfonyl chloride under alkaline conditions.

Reaction Details Description
Reagents 4-Methylbenzenesulfonyl chloride, 10% aqueous Na₂CO₃
Conditions Room temperature, pH 9–10 (maintained by Na₂CO₃)
Product N-(2,3-dihydrobenzo -dioxin-6-yl)-4-methylbenzenesulfonamide

Mechanism : The reaction proceeds through nucleophilic attack by the amine on the sulfonyl chloride, forming a sulfonamide bond. The aqueous alkaline medium deprotonates the amine, enhancing its nucleophilicity .

Nucleophilic Substitution Reactions

The sulfonamide intermediate undergoes further derivatization via nucleophilic substitution with 2-bromo-N-(un/substituted-phenyl)acetamides . Lithium hydride acts as a base to deprotonate intermediates, facilitating substitution.

Reaction Details Description
Reagents 2-Bromoacetamides, lithium hydride, DMF
Conditions 25°C, stirring for 3–4 hours
Products 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Key Observations :

  • The reaction is monitored by thin-layer chromatography (TLC) until a single spot is observed .

  • Substituted phenyl groups (e.g., nitro, methoxy) on the acetamide moiety lead to structural diversity in the products.

Spectral Characterization

While specific spectral data (e.g., NMR, IR) are not detailed in the provided sources, the studies emphasize rigorous characterization of intermediates and final products. Techniques likely include:

  • NMR : To confirm aromatic and amine proton environments.

  • Mass spectrometry : To verify molecular weights and purity .

Scientific Research Applications

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Physicochemical Properties
  • Solubility : Chlorine-substituted derivatives (e.g., 1001180-07-9) exhibit reduced aqueous solubility due to increased hydrophobicity .
  • Thermal Stability : The target compound’s hydrochloride salt enhances stability compared to free-base analogues (e.g., 22013-33-8) .

Drug Development

  • The target compound serves as a key intermediate in HSF1 pathway inhibitors (e.g., CCT361814/NXP800), where its carboxamide derivatives demonstrate nanomolar potency in cancer models .
  • Analogues like 3q are evaluated for antioxidant activity, leveraging the phenolic moiety’s radical-scavenging capacity .

ADMET Profiles

  • Target Compound : Predicted to have moderate metabolic stability and low toxicity risk, aligning with Ghose and Veber druglikeness criteria .
  • UBLCP1 Inhibitor 7 : Exhibits favorable pharmacokinetics (oral bioavailability >60%) due to balanced logP (3.2) and molecular weight (492 g/mol) .

Biological Activity

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzodioxane moiety, which contributes to its biological properties. The synthesis typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various reagents to produce derivatives with enhanced biological activity.

Synthesis Overview

  • Starting Material : 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine
  • Reagents : Varies based on desired derivatives (e.g., sulfonyl chlorides for sulfonamide formation).
  • Conditions : Reactions are conducted under controlled temperatures and inert atmospheres to minimize side reactions.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine derivatives against key enzymes such as α-glucosidase and acetylcholinesterase (AChE).

Key Findings:

  • α-Glucosidase Inhibition : Substantial inhibitory activity observed in several synthesized compounds.
  • AChE Inhibition : Generally weak inhibition compared to α-glucosidase.

The in silico molecular docking studies corroborated these findings, suggesting favorable binding interactions with the target enzymes .

Antiproliferative and Antimicrobial Activity

Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine have shown promising results in antiproliferative assays against various cancer cell lines. Additionally, some derivatives exhibit antibacterial properties, highlighting their potential as therapeutic agents against infections.

Case Studies

  • Study on Sulfonamide Derivatives :
    • Researchers synthesized a series of sulfonamides based on 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
    • The study found that most compounds exhibited significant inhibition of α-glucosidase and moderate antibacterial activity .
  • Molecular Docking Studies :
    • Docking simulations indicated that certain derivatives could effectively bind to the active sites of α-glucosidase and AChE.
    • The results suggest a mechanism of action that could be exploited for drug design .

Comparative Biological Activity Table

Compound NameTarget EnzymeInhibition ActivityReference
Compound Aα-GlucosidaseSignificant
Compound BAChEWeak
Compound CBacterial Strain XModerate

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile reagents.
  • Waste disposal : Neutralize acidic/basic residues before disposal; collect halogenated byproducts separately .

How can isotope-labeled analogs (e.g., deuterated or ¹³C) be synthesized for pharmacokinetic studies?

Advanced Research Question
Deuterated analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d₄-amine hydrochloride) are synthesized using deuterated precursors (98 atom% D) in NaBD₄ reduction reactions. Isotopic purity is confirmed via mass spectrometry (e.g., HR-ESIMS) .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding poses with proteins like UBLCP1. Key steps:

  • Generate 3D conformers using software like Open Babel.
  • Validate docking scores with experimental IC₅₀ values.
  • Analyze hydrogen bonding (e.g., amine groups with Asp/Glu residues) .

How should contradictory data in reaction yields or purity be resolved?

Advanced Research Question
Discrepancies in yields (e.g., 45% vs. 82% in amination reactions) may arise from:

  • Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd).
  • Purification methods (e.g., column chromatography vs. recrystallization).
    Resolution involves replicating conditions with controlled variables and validating purity via orthogonal techniques (e.g., NMR + HPLC) .

What strategies optimize its solubility for in vitro assays?

Advanced Research Question

  • Co-solvents : DMSO (≤1% v/v) for stock solutions.
  • pH adjustment : Use citrate buffer (pH 4.5) for protonated amine forms.
  • Surfactants : Polysorbate-80 (0.01%) to prevent aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Reactant of Route 2
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.